molecular formula C6H5Cl2N3OS B1511493 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide CAS No. 313339-36-5

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide

Cat. No. B1511493
CAS RN: 313339-36-5
M. Wt: 238.09 g/mol
InChI Key: QTFKDTZXKGLBBX-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide” is a compound useful in organic synthesis . It has the empirical formula C6H5Cl2N3OS . It is known to react with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide” include a molecular weight of 238.09 . It is a solid with a melting point of 239-244 °C . The related compound “4,6-Dichloro-2-(methylthio)pyrimidine” has a boiling point of 135-136 °C/14 mmHg and a melting point of 38-42 °C .

Safety and Hazards

“4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide” is classified as a skin sensitizer (Skin Sens. 1) according to its hazard classification . The precautionary statement includes wearing protective gloves, protective clothing, eye protection, and face protection . The related compound “4,6-Dichloro-2-(methylthio)pyrimidine” has hazard statements H314 - Causes severe skin burns and eye damage .

properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFKDTZXKGLBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743225
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide

CAS RN

313339-36-5
Record name 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313339-36-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxamide

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